molecular formula C11H16O3S B1308696 4-[(Butylthio)methyl]-5-methyl-2-furoic acid CAS No. 462075-93-0

4-[(Butylthio)methyl]-5-methyl-2-furoic acid

Cat. No.: B1308696
CAS No.: 462075-93-0
M. Wt: 228.31 g/mol
InChI Key: GELLZSIDRRZODN-UHFFFAOYSA-N
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Description

4-[(Butylthio)methyl]-5-methyl-2-furoic acid, also known as 4-Methyl-5-methyl-2-furoic acid (4-MMBF), is a synthetic organic compound that has found numerous applications in scientific research. It is a thiol-containing furoic acid derivative that has been used in a variety of biochemical and physiological studies. 4-MMBF is a versatile compound that has been used in a wide range of applications, including drug discovery, enzyme inhibition studies, and protein-protein interactions.

Scientific Research Applications

Synthesis and Chemical Properties

  • The Birch reduction process has been utilized in the synthesis of various furoic acids, including derivatives similar to 4-[(Butylthio)methyl]-5-methyl-2-furoic acid. This process involves the reduction of furoic acid with sodium and 2-propanol in liquid ammonia, leading to the formation of dihydro-furoic acid esters (Kinoshita, Miyano, & Miwa, 1975).
  • Another study demonstrated the synthesis of 5-substituted-2,5-dihydro-2-furoic acids under controlled Birch conditions, followed by esterification with acidic methanol. This process yielded methyl 5-alkyl-2,5-dihydro-2-furoates, including derivatives with spectroscopic properties relevant to the study of furoic acids (Masamune, Ono, & Matsue, 1975).

Chemical Transformations and Applications

  • Research on the transformations of derivatives of furoic acid under the action of bases has been conducted. This includes the study of compounds like 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid, which undergoes decomposition and forms various other chemical structures under different conditions. Such transformations are crucial in understanding the reactivity and potential applications of furoic acid derivatives in various fields (Maadadi, Pevzner, & Petrov, 2017).
  • The synthesis of 4-halo-5-hydroxyfuran-2(5H)-ones through the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids is another significant application. This synthesis process represents a method for creating structurally unique furan derivatives, which can have various applications in material science and organic chemistry (Ma, Wu, & Shi, 2004).

Future Directions

While specific future directions for this compound are not available, it’s worth noting that similar compounds, such as Benzo[1,2-d;4,5-d′]bis[1,3]dithioles, are important building blocks within a range of functional materials such as fluorescent dyes, conjugated polymers, and stable trityl radicals .

Properties

IUPAC Name

4-(butylsulfanylmethyl)-5-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3S/c1-3-4-5-15-7-9-6-10(11(12)13)14-8(9)2/h6H,3-5,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELLZSIDRRZODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC1=C(OC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403329
Record name ST069970
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462075-93-0
Record name ST069970
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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